molecular formula C17H15N3O6S B6569839 N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide CAS No. 863451-75-6

N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide

Numéro de catalogue: B6569839
Numéro CAS: 863451-75-6
Poids moléculaire: 389.4 g/mol
Clé InChI: LDBBULCJKHXLFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is 389.06815638 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c21-16(18-12-5-7-13(8-6-12)20(23)24)11-19-14-3-1-2-4-15(14)27(25,26)10-9-17(19)22/h1-8H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBBULCJKHXLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including cytotoxicity and antioxidant capabilities, based on various studies and research findings.

Chemical Structure

The compound features a nitrophenyl group and a benzothiazepin moiety, which are known for their pharmacological significance. The presence of the trioxo group contributes to its reactivity and interaction with biological systems.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was utilized to determine the half-maximal inhibitory concentration (IC50) values.

Cell Line IC50 (μM) Comparison with Doxorubicin
PACA2 (Pancreatic Cancer)53.5More active than doxorubicin
A549 (Lung Carcinoma)34.9Comparable activity

The results indicate that the compound exhibits significant cytotoxicity against both pancreatic and lung cancer cell lines. Notably, it outperformed doxorubicin in specific instances, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties were assessed using the DPPH scavenging assay. The following table summarizes the DPPH scavenging activity of the compound compared to ascorbic acid.

Compound DPPH Scavenging Activity (%) at 0.1 μg/mL
Ascorbic AcidHighest
N-(4-nitrophenyl)acetamideModerate

The compound demonstrated a dose-dependent relationship in scavenging DPPH radicals, indicating its potential as an antioxidant agent .

Study 1: Anticancer Properties

In a study focusing on the anticancer properties of compounds similar to N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide, it was found that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

Study 2: Antioxidant Efficacy

Another investigation highlighted the antioxidant efficacy of compounds containing the nitrophenyl group. The results indicated that these compounds could effectively reduce oxidative stress in vitro, which is crucial for preventing cellular damage associated with cancer progression and other diseases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.